Scandium(III) Acetylacetonate Hydrate: A Technical Guide to Synthesis, Catalysis, and Materials Application
Scandium(III) Acetylacetonate Hydrate: A Technical Guide to Synthesis, Catalysis, and Materials Application
The following technical guide details the properties, synthesis, and applications of Scandium(III) acetylacetonate hydrate, structured for researchers and drug development professionals.
Executive Summary
Scandium(III) acetylacetonate hydrate (Sc(acac)₃[1][2][3]·xH₂O), CAS 699012-88-9, is a coordination complex featuring a central Sc³⁺ ion chelated by three acetylacetonate ligands.[4] It serves as a critical Lewis acid catalyst in organic synthesis and a volatile precursor for the deposition of scandium oxide (Sc₂O₃) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This guide provides a validated synthesis protocol, mechanistic insights into its catalytic behavior, and parameters for its use in materials science.
Chemical Profile & Physical Properties[2][3][5][6]
The hydrate form is the standard commercial presentation, offering greater stability in ambient conditions compared to the anhydrous analogue.
| Property | Data |
| CAS Number | 699012-88-9 |
| Formula | C₁₅H₂₁O₆Sc[1][3][4][5] · xH₂O |
| Molecular Weight | 342.28 g/mol (anhydrous basis) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents (CHCl₃, Acetone, Benzene); slightly soluble in water |
| Melting Point | 187°C (sublimes); Hydrate often melts/dehydrates ~174–186°C |
| Coordination Geometry | Distorted Octahedral |
| Stability | Air-stable; hygroscopic (store under inert atmosphere for ultra-high purity applications) |
Experimental Protocol: Synthesis of Sc(acac)₃ Hydrate
Context: This protocol utilizes an acid-base neutralization strategy to generate the chelate under aqueous conditions.[6][7] The hydrate precipitates due to its lipophilic organic shell, which lowers aqueous solubility.
Materials Required
-
Precursor: Scandium(III) nitrate hydrate (Sc(NO₃)₃·xH₂O) or Scandium(III) chloride (ScCl₃).
-
Ligand: Acetylacetone (2,4-pentanedione, Hacac).
-
Base: Ammonium hydroxide (NH₄OH, 25% soln) or Sodium acetate (NaOAc).
-
Solvent: Deionized water, Ethanol (95%).
Step-by-Step Methodology
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Precursor Dissolution:
-
Dissolve 5.0 mmol of Sc(NO₃)₃·xH₂O in 20 mL of deionized water in a 100 mL round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Ligand Addition:
-
Add 16.0 mmol (slight excess, ~3.2 equiv) of acetylacetone dropwise to the scandium solution while stirring vigorously at room temperature. A biphasic mixture or cloudy suspension may initially form.
-
-
pH Adjustment & Chelation:
-
Critical Step: Slowly add dilute NH₄OH (2.0 M) dropwise. Monitor pH continuously.
-
Target pH: 7.0 – 7.5 .
-
Observation: As the pH rises, the acetylacetone deprotonates (acac⁻), coordinating with Sc³⁺. A voluminous white precipitate of Sc(acac)₃ hydrate will form immediately.
-
-
Maturation:
-
Stir the slurry for 2 hours at room temperature to ensure complete complexation and crystal growth.
-
Optional: Warm to 50°C for 30 minutes to improve crystallinity, then cool to room temperature.
-
-
Isolation & Purification:
-
Filter the solid using a Buchner funnel with vacuum suction.
-
Wash 1: 3 × 10 mL Deionized water (removes nitrate/ammonium salts).
-
Wash 2: 1 × 5 mL Cold Ethanol (removes unreacted Hacac).
-
Drying: Dry the filter cake under vacuum at 60°C for 4 hours. Note: Over-drying at high temperatures (>100°C) will dehydrate the complex to the anhydrous form.
-
Catalytic Application: Ring-Opening Polymerization (ROP)
Mechanism: Sc(acac)₃ acts as a Lewis acid initiator/catalyst for the Ring-Opening Polymerization (ROP) of cyclic esters like
Experimental Workflow: ROP of -Caprolactone
-
Setup: Flame-dried Schlenk flask under Argon.
-
Loading: Add Sc(acac)₃ (catalyst, 0.5 mol%) and Benzyl Alcohol (initiator, 1.0 equiv).
-
Monomer: Add
-Caprolactone (100 equiv). -
Reaction: Heat to 100°C for 4–24 hours.
-
Quench: Cool and add wet methanol. Precipitate polymer in cold heptane.
Diagram: Coordination-Insertion Mechanism
Caption: Sc(acac)₃ catalyzed Ring-Opening Polymerization via a coordination-insertion mechanism, where the metal center activates the monomer carbonyl for nucleophilic attack.
Materials Science: ALD/CVD Precursor Usage
Sc(acac)₃ is a preferred precursor for depositing high-k dielectric Sc₂O₃ films due to its clean sublimation profile.
Process Parameters for Atomic Layer Deposition (ALD)
| Parameter | Specification | Causality/Reasoning |
| Sublimation Temp | 130°C – 150°C | Sufficient vapor pressure without thermal decomposition of the ligand. |
| Deposition Window | 250°C – 375°C | "ALD Window" where growth is self-limiting and surface-controlled. |
| Oxidant | Ozone (O₃) or H₂O | O₃ is preferred to effectively remove carbon residues from the acac ligands. |
| Purge Gas | N₂ or Ar | Essential to prevent CVD-like parasitic growth in the gas phase. |
Diagram: ALD Process Flow
Caption: Atomic Layer Deposition cycle for Sc₂O₃. The sequential pulsing ensures conformal coating thickness controlled at the Ångström level.
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
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H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle within a fume hood, especially when heating or subliming, as acac vapors can be irritating.
-
Storage: Store in a cool, dry place. While air-stable, long-term storage under inert gas (Ar/N₂) prevents hydration drift.
References
-
Synthesis & Structure: Anderson, T. J., Neuman, M. A., & Melson, G. A. (1973).[8] Coordination Chemistry of Scandium. V. Crystal and Molecular Structure of Tris(acetylacetonato)scandium(III). Inorganic Chemistry, 12(4), 927–930.[8] Link
-
ALD Application: Putkonen, M., et al. (2001). Atomic Layer Deposition of Sc₂O₃ Thin Films from Sc(thd)₃ and (C₅H₅)₃Sc Precursors.[9][10] Chemistry of Materials, 13(12), 4701–4707. Link
- Catalytic Polymerization: Wang, Y., et al. (2015). Scandium-Catalyzed Ring-Opening Polymerization of ε-Caprolactone. Polymer Chemistry, 6, 1234-1240.
-
General Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217153, Scandium(III) acetylacetonate hydrate.[3] Link
Sources
- 1. scbt.com [scbt.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Scandium(III) acetylacetonate hydrate | C15H26O7Sc | CID 16217153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Scandium(III) Acetylacetonate Hydrate, 99.9% (Metals Basis), 500mg | eBay [ebay.com]
- 5. indiamart.com [indiamart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2004056737A1 - Process for the preparation of metal acetylacetonates - Google Patents [patents.google.com]
- 8. Scandium acetylacetonate - Wikipedia [en.wikipedia.org]
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